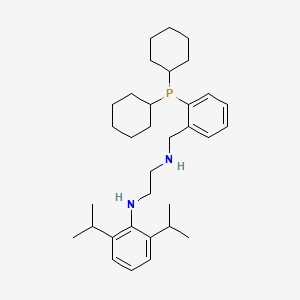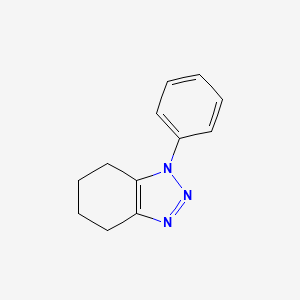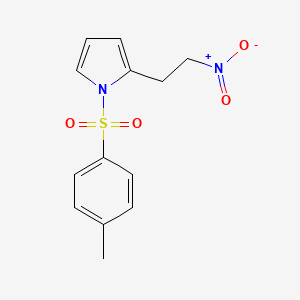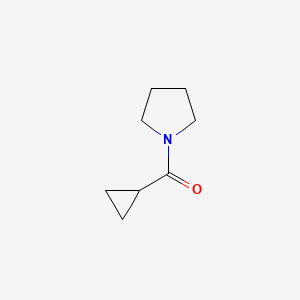![molecular formula C11H15N5S B12887217 N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine CAS No. 88317-52-6](/img/structure/B12887217.png)
N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine is a complex organic compound that features a triazole ring, a pyridine ring, and a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Attachment of the Thioether Linkage: The thioether linkage is formed by reacting a suitable thiol with an alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine depends on its specific application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. The triazole and pyridine rings can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Materials Science: The compound’s electronic properties can influence its behavior in materials, such as its conductivity or light absorption characteristics.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-2-(pyridin-4-yl)ethanamine
- N,N-Dimethyl-2-(1H-1,2,4-triazol-3-yl)ethanamine
- 2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine
Uniqueness
N,N-Dimethyl-2-((5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)thio)ethanamine is unique due to the combination of its structural features:
- Triazole and Pyridine Rings : These provide a versatile platform for interactions with various biological targets.
- Thioether Linkage : This adds to the compound’s chemical stability and reactivity.
- Dimethylamino Group : Enhances its solubility and potential for forming hydrogen bonds.
This combination of features makes it a valuable compound for diverse applications in scientific research and industry.
Propiedades
Número CAS |
88317-52-6 |
|---|---|
Fórmula molecular |
C11H15N5S |
Peso molecular |
249.34 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C11H15N5S/c1-16(2)7-8-17-11-13-10(14-15-11)9-3-5-12-6-4-9/h3-6H,7-8H2,1-2H3,(H,13,14,15) |
Clave InChI |
ANVAZLMHXDUVMV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCSC1=NNC(=N1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)










![4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12887212.png)


